molecular formula C21H20F3NO3 B4834001 1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B4834001
M. Wt: 391.4 g/mol
InChI Key: XPWNFENLIUHIGX-UHFFFAOYSA-N
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Description

1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound with the molecular formula C21H20F3NO3 It is characterized by the presence of an indole core, a trifluoroethanone group, and a methoxyphenoxyethyl side chain

Preparation Methods

The synthesis of 1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the indole derivative with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions.

    Incorporation of the Trifluoroethanone Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond and formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core is known to interact with various biological targets, potentially leading to modulation of their activity. The trifluoroethanone group may enhance the compound’s binding affinity and stability, while the methoxyphenoxyethyl side chain can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone include:

    1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanol: This compound has a similar structure but with an alcohol group instead of a ketone.

    1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroacetic acid: This compound features a carboxylic acid group instead of a ketone.

    1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoromethane: This compound has a trifluoromethyl group instead of a trifluoroethanone group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c1-3-14-7-6-8-15-16(20(26)21(22,23)24)13-25(19(14)15)11-12-28-18-10-5-4-9-17(18)27-2/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWNFENLIUHIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

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